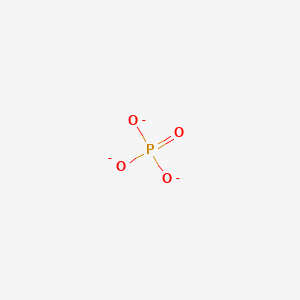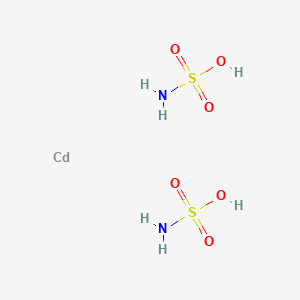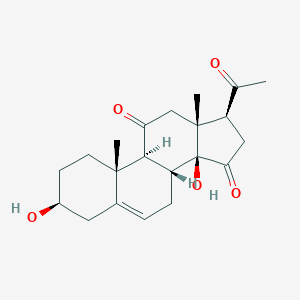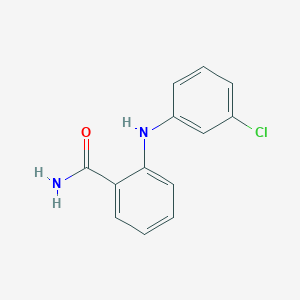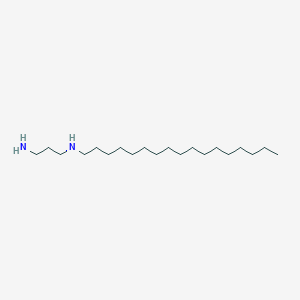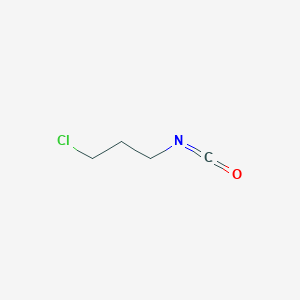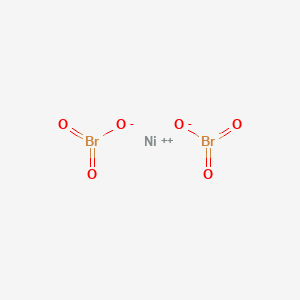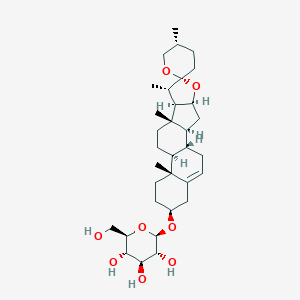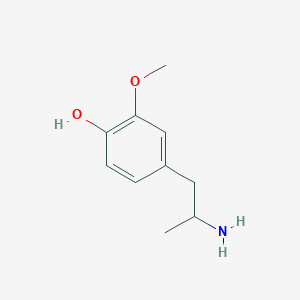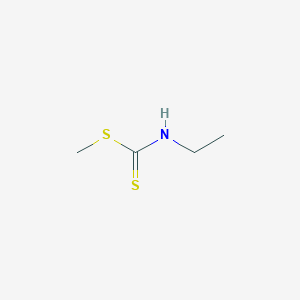
3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione, also known as MPP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP is a type of indolylmaleimide that has been extensively studied for its ability to modulate various biological pathways.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione is not fully understood. However, it has been shown to interact with various proteins and enzymes in the cell. 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has been shown to inhibit the activity of protein kinase C and glycogen synthase kinase 3β. It has also been shown to inhibit the activity of the proteasome, which is involved in protein degradation. These interactions with various proteins and enzymes can lead to the modulation of various biological pathways.
Biochemical and Physiological Effects:
3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress-induced damage. 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione in lab experiments is its ability to modulate various biological pathways. This makes it a useful tool for studying the role of these pathways in various diseases. However, one of the limitations of using 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione is its potential toxicity. 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione. One of the areas of interest is its potential use as a therapeutic agent for various diseases such as cancer and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione and its potential therapeutic applications. Other future directions include the development of more efficient synthesis methods and the study of the structure-activity relationship of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione and its analogs.
Synthesis Methods
The synthesis of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione involves a multi-step process that starts with the reaction of 2-methylindole with maleic anhydride to form the intermediate compound. The intermediate compound is then reacted with phenylhydrazine to form the final product, 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione. The purity and yield of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione can be improved by using different purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has also been studied for its ability to inhibit various enzymes such as protein kinase C and glycogen synthase kinase 3β. These enzymes are involved in various biological pathways and their inhibition by 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione can lead to the modulation of these pathways.
properties
CAS RN |
6960-07-2 |
|---|---|
Product Name |
3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione |
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H16N2O2/c1-12-18(14-9-5-6-10-16(14)20-12)15-11-17(22)21(19(15)23)13-7-3-2-4-8-13/h2-10,15,20H,11H2,1H3 |
InChI Key |
JMQRJDHCVIBKNS-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Other CAS RN |
6960-07-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



